4-Amino-2-(cyclopentyloxy)-N-methylbenzamide
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Overview
Description
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, a cyclopentyloxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyloxy group: This can be achieved by reacting cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide, followed by nucleophilic substitution with a suitable nucleophile.
Introduction of the amino group: This step involves the nitration of a benzene derivative, followed by reduction to form the corresponding aniline.
Formation of the benzamide moiety: The aniline derivative is then reacted with an appropriate acylating agent to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the benzamide can yield the corresponding amine.
Scientific Research Applications
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Amino-2-(cyclopentyloxy)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentyloxy group can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(methoxy)-N-methylbenzamide: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-Amino-2-(ethoxy)-N-methylbenzamide: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
4-Amino-2-(propoxy)-N-methylbenzamide: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
Uniqueness
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is unique due to the presence of the cyclopentyloxy group, which can impart distinct physicochemical properties compared to its analogs. This can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for specific applications.
Biological Activity
4-Amino-2-(cyclopentyloxy)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, along with a comprehensive data table summarizing key findings.
Molecular Structure:
- Molecular Formula: C12H17N3O
- Molecular Weight: 219.29 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is hypothesized to exert its effects through the following mechanisms:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
- Receptor Modulation: The compound might act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells by activating caspase pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Anticancer | Inhibition of cancer cell proliferation | |
Apoptosis Induction | Activation of caspase pathways | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
Enzyme Inhibition | Targeting specific metabolic enzymes |
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspases and PARP (Poly ADP-Ribose Polymerase) cleavage.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, suggesting that this compound effectively mitigates inflammation.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-amino-2-cyclopentyloxy-N-methylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-15-13(16)11-7-6-9(14)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) |
InChI Key |
NOPBMRDDCFNQNP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N)OC2CCCC2 |
Origin of Product |
United States |
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